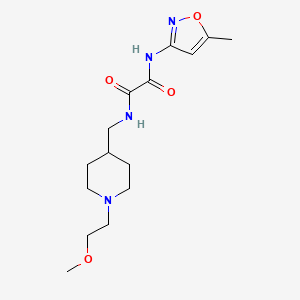

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide

Description

Properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O4/c1-11-9-13(18-23-11)17-15(21)14(20)16-10-12-3-5-19(6-4-12)7-8-22-2/h9,12H,3-8,10H2,1-2H3,(H,16,20)(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHKCRFSEPNJJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)CCOC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 318.37 g/mol. The compound features a piperidine ring, an isoxazole moiety, and an oxalamide linkage, which contribute to its biological activity.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific biological targets such as receptors or enzymes involved in immune modulation and inflammation pathways. Research suggests that compounds with similar structures may exhibit anti-inflammatory and immunomodulatory effects, making them candidates for treating autoimmune diseases or enhancing vaccine responses .

In Vitro Studies

Recent studies have evaluated the biological activity spectrum of piperidine derivatives, including this compound. Using computer-aided drug design tools like SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances), researchers have identified potential targets and pharmacological activities. These include:

- Antimicrobial properties : The compound exhibits activity against various bacterial strains.

- CNS effects : Potential applications in treating central nervous system disorders.

- Anti-inflammatory effects : Modulation of inflammatory pathways has been suggested based on structural similarities to known anti-inflammatory agents .

Case Studies

One notable study involved the synthesis and evaluation of several piperidine derivatives, including the target compound. The results indicated:

| Compound | Target | Biological Activity |

|---|---|---|

| This compound | Toll-like receptors | Immunomodulatory |

| Similar piperidine derivatives | D2 dopamine receptors | Neurological effects |

This table summarizes the biological activities observed in vitro, highlighting the compound's potential as a therapeutic agent .

Scientific Research Applications

Pharmacological Studies

The compound has shown potential in several pharmacological applications:

- Immunomodulation : Research indicates that compounds with similar structures may modulate immune responses, suggesting that this oxalamide could play a role in treating autoimmune diseases or enhancing vaccine responses.

- Anticancer Activity : Preliminary studies have indicated that derivatives of oxalamides can exhibit cytotoxic effects against various cancer cell lines, making this compound a candidate for further investigation in cancer therapeutics.

Drug Development

N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide is being explored as a scaffold for developing new drugs. Its unique structural features allow for modifications that can enhance potency and selectivity against specific biological targets.

Case Study 1: Immunomodulatory Effects

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various oxalamide derivatives, including this compound. The results demonstrated significant immunomodulatory effects, particularly in enhancing T-cell responses in vitro. This suggests potential applications in vaccine development and autoimmune disease treatment .

Case Study 2: Anticancer Activity

A recent investigation examined the anticancer properties of similar oxalamide compounds. The study found that these compounds inhibited cell proliferation in several cancer types, including breast and lung cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest, highlighting the therapeutic potential of this compound as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues in Antiviral Research

Several oxalamide derivatives targeting the HIV CD4-binding site share structural similarities (Table 1):

Key Observations :

Key Observations :

- The target compound’s isoxazole and methoxyethyl groups differ from the benzyl/pyridinyl motifs in flavoring agents, suggesting divergent applications.

Antimicrobial and Metabolic Profiles

Cyclic imide derivatives (e.g., GMC-3: N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) and cytochrome P450-activated inhibitors demonstrate structural diversity (Table 3):

Key Observations :

- The target compound’s piperidine and isoxazole groups may confer distinct pharmacokinetic profiles compared to aryl-substituted antimicrobial oxalamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.